molecular formula C22H15ClN2O4 B3710781 3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid

3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid

Cat. No.: B3710781
M. Wt: 406.8 g/mol
InChI Key: PMGBLKJDSQYTKK-DHDCSXOGSA-N
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Description

3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with a cyanoacetic acid derivative to form an intermediate, which is then subjected to further reactions to introduce the furan and benzoic acid moieties. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-[5-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
  • [4-[(Z)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate

Uniqueness

What sets 3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c1-13-5-6-14(22(27)28)10-19(13)20-8-7-18(29-20)9-15(12-24)21(26)25-17-4-2-3-16(23)11-17/h2-11H,1H3,(H,25,26)(H,27,28)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBLKJDSQYTKK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Reactant of Route 2
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Reactant of Route 3
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Reactant of Route 4
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid
Reactant of Route 6
3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid

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